

An In-depth Technical Guide to the Chemical Structure and Properties of Moschamine

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Compound of Interest

Compound Name: Moschamine

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Introduction

Moschamine, also known as N-feruloylserotonin, is a naturally occurring alkaloid and polyphenol found in various plants, including the seeds of the safflower (*Carthamus tinctorius*) [1]. Chemically, it is an amide formed between serotonin and ferulic acid[1]. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **moschamine**, with a focus on its underlying signaling pathways and the experimental methodologies used for its characterization and evaluation.

Chemical Structure and Properties

Moschamine is systematically named (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[2][3][4]. The defining feature of its structure is the presence of a serotonin moiety linked to a ferulic acid moiety via an amide bond. The molecule possesses an E-configuration at the carbon-carbon double bond of the ferulic acid portion.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **moschamine** is presented in the tables below. While the synthesis of **moschamine** has been confirmed using

various spectroscopic methods, detailed experimental spectra are not widely available in the public domain. The data presented here is a compilation from various sources.

Table 1: Physicochemical Properties of **Moschamine**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₀ N ₂ O ₄	[2][4]
Molecular Weight	352.39 g/mol	[2][4]
Appearance	Solid	[4]
Melting Point	115-117 °C	[4]
Solubility	Soluble in DMSO	
Predicted logP	2.91	

Table 2: Spectroscopic Data of **Moschamine**

Spectroscopic Technique	Observed Features
¹ H-NMR	Data not available in searched literature.
¹³ C-NMR	Data not available in searched literature.
IR (Infrared) Spectroscopy	Characteristic peaks expected for O-H, N-H, C=O (amide), C=C, and aromatic C-H bonds.
Mass Spectrometry (MS)	Expected [M+H] ⁺ ion at m/z 353.1496. Fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the serotonin and ferulic acid moieties.

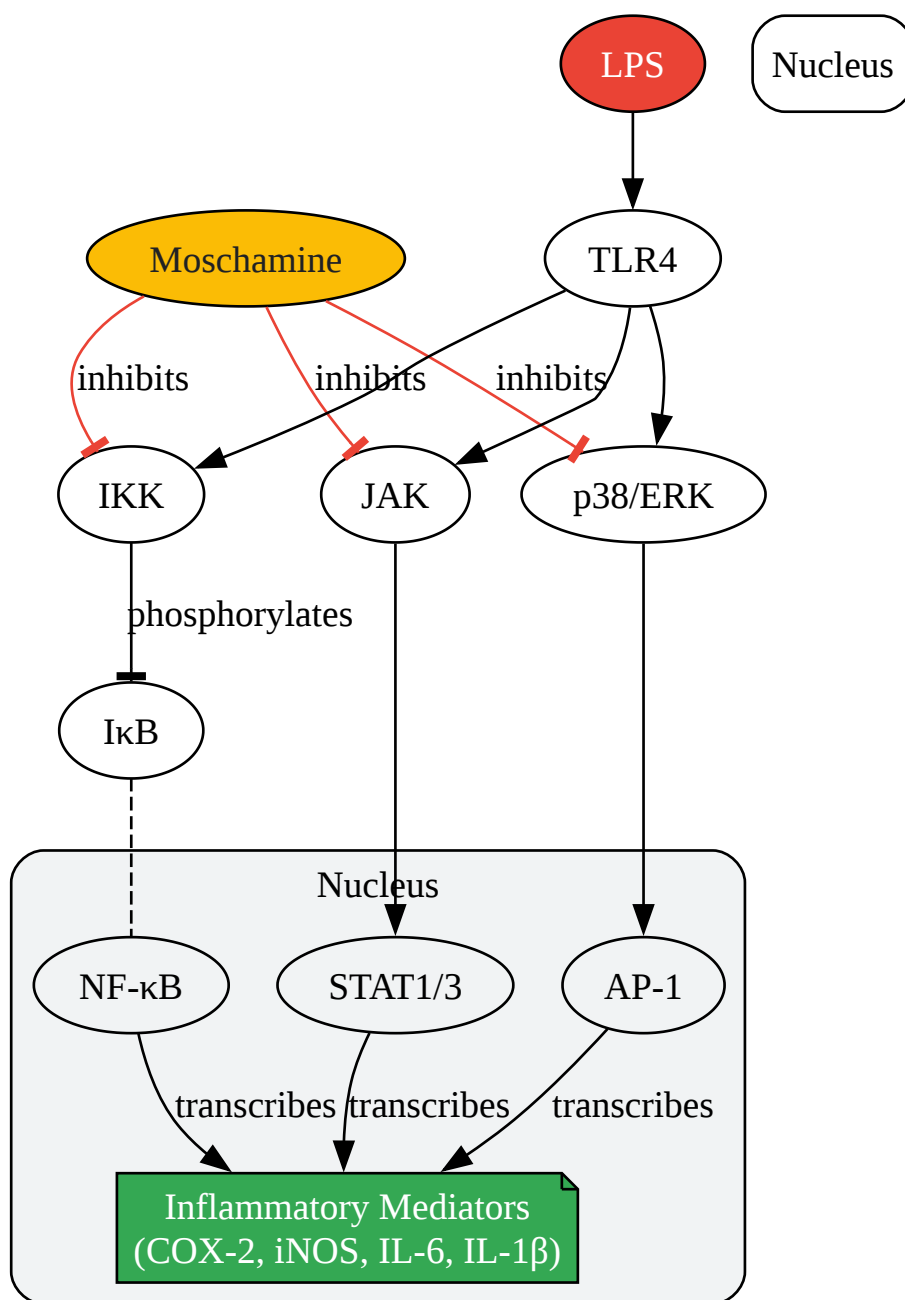
Biological Activities and Signaling Pathways

Moschamine exhibits a range of biological activities, primarily centered around its anti-inflammatory and neuroprotective properties. These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

Moschamine has been shown to inhibit the production of pro-inflammatory mediators. This is achieved through the modulation of the following signaling pathways:

- **NF-κB Signaling Pathway:** **Moschamine** inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous inflammatory genes.
- **AP-1 Signaling Pathway:** It also suppresses the activation of Activator Protein-1 (AP-1), another critical transcription factor involved in inflammation.
- **STAT1/3 Signaling Pathway:** **Moschamine** has been found to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 and 3 (STAT1/3).
- **Cyclooxygenase (COX) Inhibition:** **Moschamine** directly inhibits the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

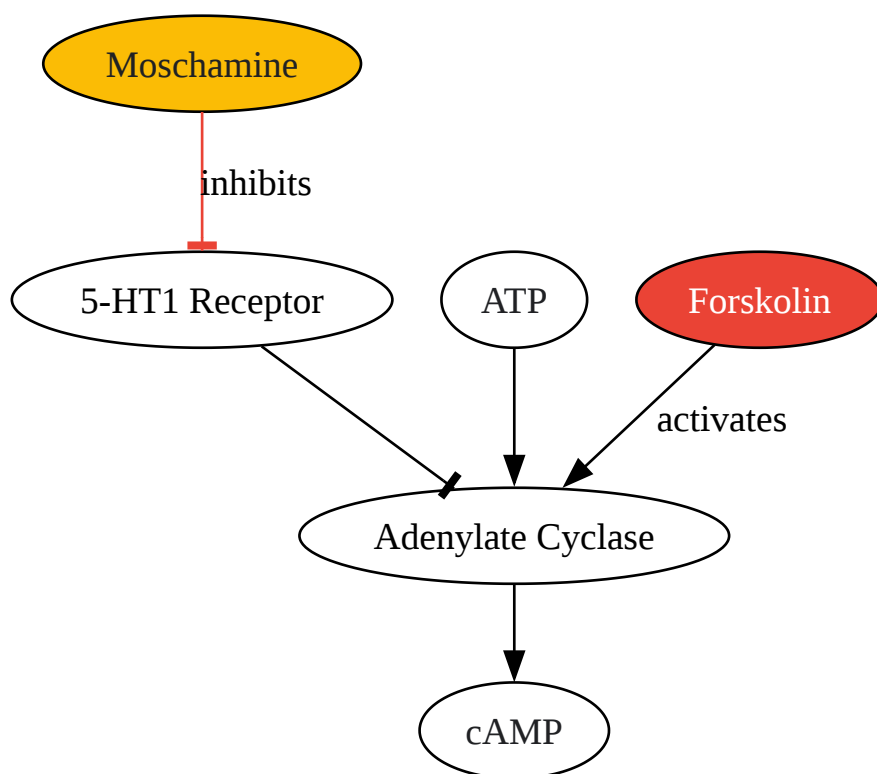


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Figure 1: **Moschamine**'s inhibition of NF-κB, AP-1, and STAT1/3 signaling pathways.

Serotonergic Activity

Moschamine interacts with the serotonergic system, specifically by inhibiting 5-HT₁ receptors. This leads to a decrease in forskolin-stimulated cAMP formation.

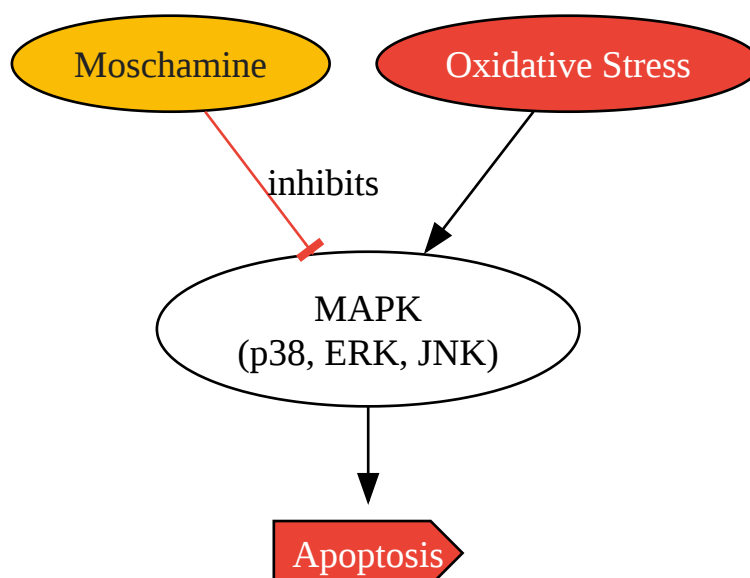


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Figure 2: Mechanism of **moschamine**'s serotonergic activity.

Neuroprotective Effects

Moschamine has demonstrated neuroprotective effects by mitigating oxidative stress and apoptosis in neuronal cells. This is achieved through the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.



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Figure 3: Neuroprotective mechanism of **moschamine** via MAPK pathway inhibition.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of **moschamine**.

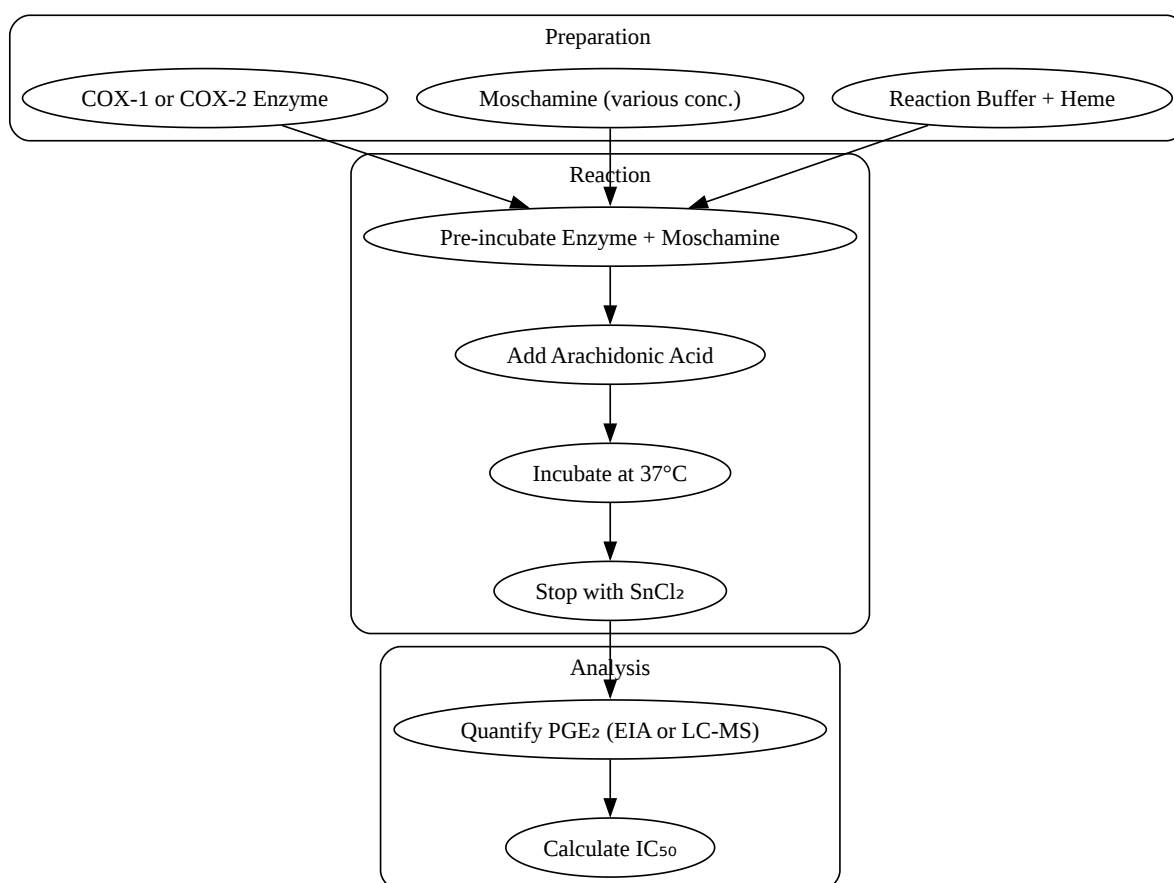
Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of **moschamine** on COX-1 and COX-2 activity.

Methodology:

- Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.
- Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.
- Incubation: The enzyme is pre-incubated with various concentrations of **moschamine** (or a vehicle control) for a defined period (e.g., 10 minutes) at 37°C.
- Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

- **Reaction Termination:** After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution of stannous chloride.
- **Quantification:** The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).
- **Data Analysis:** The concentration of **moschamine** that causes 50% inhibition of COX activity (IC₅₀) is calculated from the dose-response curve.



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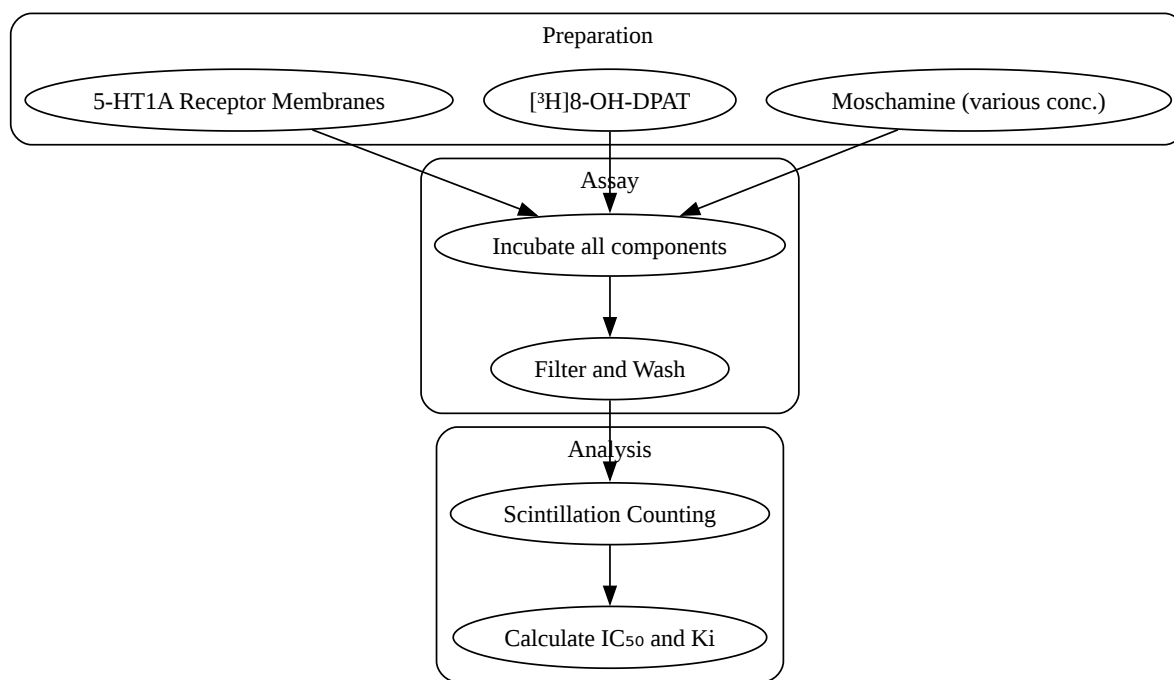
Figure 4: Experimental workflow for the COX inhibition assay.

Serotonin 5-HT_{1A} Receptor Binding Assay

Objective: To determine the binding affinity of **moschamine** to the 5-HT1A receptor.

Methodology:

- Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor are prepared.
- Assay Buffer: An appropriate assay buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).
- Competition Binding: In a 96-well plate, the prepared membranes are incubated with a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT) and increasing concentrations of **moschamine**.
- Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
- Filtration and Washing: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand. The filters are then washed with cold assay buffer.
- Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of **moschamine** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.



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Figure 5: Experimental workflow for the 5-HT_{1A} receptor binding assay.

Conclusion

Moschamine is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential, particularly in the areas of inflammation and neuroprotection. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF- κ B, AP-1, STAT1/3, and MAPK, makes it an attractive candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacological properties of **moschamine** and explore its potential clinical applications. Future research should focus on obtaining detailed spectroscopic data to facilitate its unambiguous identification and

characterization, as well as on conducting in vivo studies to validate its therapeutic efficacy and safety.

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